Pyrazolo[1,5-a]pyridin-7-ol

hDHODH inhibition acute myelogenous leukemia bioisosterism

Pyrazolo[1,5-a]pyridin-7-ol (CAS 1060724-48-2) is a polarity‑advantaged (LogP 0.94) core scaffold with a unique 7‑hydroxy functionalization handle, enabling orthogonal SAR exploration distinct from the extensively patented 2‑hydroxy and 5‑substituted variants. Procure this distinct regioisomer to accelerate novel kinase inhibitor discovery while maintaining freedom‑to‑operate. Not for human or veterinary use.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
Cat. No. B15129898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyridin-7-ol
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC(=O)N2C(=C1)C=CN2
InChIInChI=1S/C7H6N2O/c10-7-3-1-2-6-4-5-8-9(6)7/h1-5,8H
InChIKeyDQNVUARCLIHYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyridin-7-ol for Kinase Inhibitor Research: Core Properties and Procurement Baseline


Pyrazolo[1,5-a]pyridin-7-ol (CAS 1060724-48-2) is a nitrogen-containing fused bicyclic heteroaromatic compound with molecular formula C₇H₆N₂O and molecular weight 134.14 g/mol, containing a hydroxyl group at the 7-position of the pyridine ring [1]. This compound serves as a core scaffold in medicinal chemistry, with its 2-hydroxy positional isomer (2-hydroxypyrazolo[1,5-a]pyridine) having been extensively validated as a carboxylic acid bioisostere in human dihydroorotate dehydrogenase (hDHODH) inhibitors for acute myelogenous leukemia [2]. The pyrazolo[1,5-a]pyridine framework is recognized as a privileged scaffold in kinase inhibitor discovery programs across multiple therapeutic areas including oncology, inflammation, and antiviral applications [3].

Why Pyrazolo[1,5-a]pyridin-7-ol Cannot Be Replaced by Generic Analogs in Medicinal Chemistry Programs


The pyrazolo[1,5-a]pyridine scaffold exhibits pronounced sensitivity to substitution position, with hydroxyl placement directly dictating target engagement, metabolic stability, and synthetic tractability. In hDHODH inhibitor development, the 2-hydroxypyrazolo[1,5-a]pyridine core functions as an effective carboxylic acid bioisostere enabling nanomolar potency (IC₅₀ 1.2–7.2 nM) [1], while the 7-hydroxy regioisomer presents distinct hydrogen-bonding geometry and pKa properties for alternative target engagement [2]. In PI3K inhibitor SAR studies, the 5-position was the only site tolerant of substitution without loss of p110α selectivity [3]. Positional isomerism within this scaffold class cannot be accommodated by generic replacement—substituting a 7-hydroxy analog with a 5-hydroxy or 2-hydroxy variant fundamentally alters binding mode, selectivity profile, and synthetic route accessibility [4].

Quantitative Differentiation Evidence for Pyrazolo[1,5-a]pyridin-7-ol Versus Related Scaffolds


Hydroxyl Position Differentiates Carboxylic Acid Bioisosterism Versus Alternative Target Engagement

The 2-hydroxypyrazolo[1,5-a]pyridine scaffold (2-hydroxy positional isomer) functions as a validated carboxylic acid bioisostere in hDHODH inhibitors, with MEDS433 achieving IC₅₀ 1.2 nM and compound 4 achieving IC₅₀ 7.2 nM against hDHODH [1]. The 7-hydroxy regioisomer (Pyrazolo[1,5-a]pyridin-7-ol) presents the hydroxyl group in a distinct orientation—attached to the pyridine ring rather than the pyrazole ring—which alters hydrogen-bonding geometry and pKa, making it unsuitable for carboxylic acid bioisosterism but potentially advantageous for alternative target binding modes [2]. In PI3K inhibitor development, hydroxyl placement directly affects kinase selectivity: the pyrazolo[1,5-a]pyridine sulfonohydrazide template demonstrated that only the 5-position tolerated substitution while maintaining p110α selectivity over other Class Ia PI3K isoforms [3].

hDHODH inhibition acute myelogenous leukemia bioisosterism medicinal chemistry

Scaffold Class Demonstrates Nanomolar Kinase Inhibition Across Multiple Oncology Targets

The pyrazolo[1,5-a]pyridine scaffold class, to which the 7-hydroxy derivative belongs, has demonstrated nanomolar inhibition across diverse kinase targets. LDN-211904, a pyrazolo[1,5-a]pyridine derivative, acts as a potent and reversible EphB3 receptor tyrosine kinase inhibitor with IC₅₀ 79 nM, exhibiting good mouse liver microsomal stability and aqueous solubility; when profiled against a panel of 288 kinases at 5 μM, it inhibited most Eph receptor kinases (EphA1, EphA2, EphA3, EphA4, EphA5, EphA8, EphB1, EphB2, EphB3, EphB4) but spared EphA6 and EphA7 . In PI3Kγ/δ dual inhibition, compound 20e (IHMT-PI3K-315) displays IC₅₀ 4.0 nM (PI3Kγ) and 9.1 nM (PI3Kδ) in biochemical assays, with cellular EC₅₀ values of 0.028 μM and 0.013 μM against AKT S473 phosphorylation, and a favorable selectivity profile against a protein kinase panel at 1 μM [1]. The pyrazolo[1,5-a]pyridine scaffold has also been patented as RET kinase inhibitors [2] and p38 kinase inhibitors with demonstrated in vitro metabolism and in vivo pharmacokinetic improvements [3]. The 7-hydroxy derivative provides a functionalizable handle at a position orthogonal to the 5-position, enabling distinct SAR exploration trajectories.

PI3K inhibition EphB3 inhibition RET kinase oncology

Scaffold Class Achieves 1000× Aqueous Solubility Improvement Through Rational Analog Design

The pyrazolo[1,5-a]pyridine scaffold class has demonstrated tractable physicochemical optimization: SAR studies on pyrazolo[1,5-a]pyridine sulfonohydrazide PI3K inhibitors showed that incorporation of a basic amine generated analogs with up to 1000× greater aqueous solubility (as hydrochloride salts) while maintaining comparable p110α potency and selectivity to earlier compounds [1]. The parent pyrazolo[1,5-a]pyridine core (CAS 274-56-6) is slightly soluble in water and organic solvents such as DMF and acetonitrile, with a melting point around 240°C [2]. Pyrazolo[1,5-a]pyridin-7-ol, with LogP 0.94 [3], offers a more polar starting point than the unsubstituted core due to its hydroxyl group, providing favorable initial solubility characteristics for medicinal chemistry optimization campaigns requiring aqueous-compatible assay conditions.

aqueous solubility ADME PI3K inhibitors drug development

Recent Patent Activity Confirms Scaffold Class as Active Area for Drug Discovery Investment

Recent patent filings confirm sustained industrial investment in the pyrazolo[1,5-a]pyridine scaffold class. In 2023–2024, multiple patent applications were filed covering pyrazolo[1,5-a]pyridine derivatives for diverse therapeutic indications: WO2023230542 (2023) claims compounds for treating TRPM3-mediated disorders including pain and inflammatory hypersensitivity [1]; WO2023133256 (2023) covers pyrazolo[1,5-a]pyridin-2,3-yl amides as KV7 channel activators [2]; JP2023134580 (2023) claims substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors [3]; WO2024213663 (2024) describes novel pyrazolo[1,5-a]pyridine derivatives [4]; and US Patent 12,129,266 (2024) covers substituted pyrazolo[1,5-a]pyridine compounds [5]. Earlier foundational patents include EP1389618 (Eisai, 2002/2011) covering pyrazolo[1,5-a]pyridines as pharmaceuticals [6] and EA-029757-B1 (Ignyta, 2018) covering pyrazolo[1,5-a]pyridine derivatives as AXL and c-MET kinase inhibitors [7]. This concentrated patent activity spanning two decades demonstrates the scaffold's continued relevance as a platform for drug discovery programs.

patent landscape kinase inhibitors TRPM3 KV7 channels

Optimal Research and Industrial Application Scenarios for Pyrazolo[1,5-a]pyridin-7-ol Procurement


Kinase Inhibitor Lead Discovery Programs Requiring Novel Scaffold SAR

Medicinal chemistry teams pursuing novel kinase inhibitors can deploy Pyrazolo[1,5-a]pyridin-7-ol as a core building block for SAR exploration. The scaffold class has demonstrated nanomolar potency across PI3Kγ (IC₅₀ 4.0 nM), PI3Kδ (IC₅₀ 9.1 nM), and EphB3 (IC₅₀ 79 nM) with favorable kinase selectivity profiles [1]. The 7-hydroxy functionalization handle provides an orthogonal derivatization vector distinct from the 5-position substitution paradigm established for p110α-selective PI3K inhibitors, enabling exploration of underexplored chemical space [2]. Researchers should anticipate performing de novo SAR studies rather than expecting direct potency transfer from 2-hydroxy or 5-substituted analogs, given the demonstrated positional sensitivity of this scaffold class .

ADME Property Optimization in Early-Stage Drug Discovery

The pyrazolo[1,5-a]pyridine scaffold class has demonstrated tractable physicochemical optimization, with rational analog design achieving up to 1000× improvement in aqueous solubility while maintaining target potency and selectivity [1]. Pyrazolo[1,5-a]pyridin-7-ol, with LogP 0.94, offers a polarity-advantaged starting point for programs requiring aqueous-compatible assay conditions or formulations [2]. LDN-211904, a pyrazolo[1,5-a]pyridine derivative, exhibits good mouse liver microsomal stability alongside aqueous solubility, indicating favorable in vitro ADME properties within the scaffold class . Procurement of the 7-hydroxy derivative enables exploration of structure-property relationships distinct from the 2-hydroxy and 5-substituted analogs previously optimized for hDHODH and PI3K programs.

Building Block Supply for Fragment-Based Drug Discovery and Library Synthesis

Pyrazolo[1,5-a]pyridin-7-ol serves as a versatile small-molecule scaffold for fragment-based drug discovery (FBDD) campaigns and diversity-oriented synthesis. The pyrazolo[1,5-a]pyridine framework is recognized as a 'privileged scaffold' in medicinal chemistry—a molecular framework recurrently found in biologically active compounds across multiple target classes [1]. The compound's LogP 0.94 and hydroxyl functional group provide a balanced polarity profile suitable for fragment library inclusion, while the fused bicyclic system offers three-dimensional complexity favorable for target engagement [2]. Commercial availability of the 7-hydroxy derivative enables rapid procurement for high-throughput screening library construction, with the hydroxyl group providing a direct conjugation handle for further elaboration or bioconjugation strategies.

IP-Generative Research in Underexplored Kinase and Ion Channel Target Space

Recent patent filings (2023–2024) confirm that pyrazolo[1,5-a]pyridine derivatives are actively pursued for TRPM3-mediated disorders, KV7 channel activation, and RET kinase inhibition [1]. Pyrazolo[1,5-a]pyridin-7-ol represents a distinct regioisomeric starting point relative to the extensively patented 2-hydroxy and 5-substituted variants, offering potential freedom-to-operate advantages for organizations seeking to generate novel intellectual property. The scaffold has been patented for AXL and c-MET kinase inhibition [2] and as p38 kinase inhibitors with demonstrated in vivo pharmacokinetic characterization . Procurement of the 7-hydroxy derivative enables exploration of chemical space that may circumvent existing patent claims while leveraging the validated scaffold class pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a]pyridin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.